molecular formula C21H23FN2O2 B2690638 2-fluoro-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide CAS No. 941911-43-9

2-fluoro-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

Cat. No.: B2690638
CAS No.: 941911-43-9
M. Wt: 354.425
InChI Key: UZUNLVHTLNXIJF-UHFFFAOYSA-N
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Description

2-fluoro-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a synthetic benzamide derivative featuring a tetrahydroquinoline scaffold substituted with an isopentyl group at the 1-position and a fluorine atom at the 2-position of the benzamide moiety. This compound is structurally characterized by its fused bicyclic system (tetrahydroquinoline) and a benzamide group, which are common in bioactive molecules targeting enzymes or receptors (e.g., kinases or GPCRs).

Properties

IUPAC Name

2-fluoro-N-[1-(3-methylbutyl)-2-oxo-3,4-dihydroquinolin-6-yl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23FN2O2/c1-14(2)11-12-24-19-9-8-16(13-15(19)7-10-20(24)25)23-21(26)17-5-3-4-6-18(17)22/h3-6,8-9,13-14H,7,10-12H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZUNLVHTLNXIJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-fluoro-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide involves several steps. One common synthetic route includes the following steps:

    Formation of the tetrahydroquinoline core: This can be achieved through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the tetrahydroquinoline structure.

    Introduction of the isopentyl group: This step involves the alkylation of the tetrahydroquinoline core with an isopentyl halide under basic conditions.

    Formation of the benzamide: The final step involves the reaction of the fluorinated tetrahydroquinoline with benzoyl chloride to form the benzamide

Chemical Reactions Analysis

2-Fluoro-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4), resulting in the formation of reduced quinoline derivatives.

    Substitution: The fluorine atom in the compound can be substituted with other nucleophiles under appropriate conditions, leading to the formation of various substituted derivatives.

Scientific Research Applications

2-Fluoro-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 2-fluoro-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of viral replication, induction of apoptosis in cancer cells, or inhibition of bacterial growth .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name R-Group (Position) Molecular Weight (g/mol) Key Substituents Notable Properties
2-fluoro-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide (Target Compound) Isopentyl (1), Fluoro (2) ~382.4 High lipophilicity, moderate polarity Potential kinase inhibition
N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(trifluoromethyl)benzamide Benzyl (1), CF₃ (2) ~428.4 Enhanced electron-withdrawing effect Increased metabolic stability
2-[(Difluoromethyl)sulfanyl]-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide Ethyl (1), SCF₂H (2) ~392.4 Sulfur-containing, polarizable group Possible redox activity
5-fluoro-N-(2-methylquinolin-6-yl)-4-(3-oxo-5,6,7,8-tetrahydrotriazolo[4,3-a]pyridin-2-yl)benzamide Methyl (2), Triazolopyridine ~463.5 Rigid heterocyclic system Enhanced target selectivity

Key Differences and Implications

Substituent Effects on Lipophilicity :

  • The isopentyl group in the target compound confers higher lipophilicity (logP ~3.8) compared to the ethyl (logP ~2.9) and benzyl (logP ~3.5) analogs . This may improve blood-brain barrier penetration but reduce aqueous solubility.
  • The trifluoromethyl (CF₃) group in Compound increases metabolic stability due to its strong electron-withdrawing nature, whereas the fluoro substituent in the target compound offers a balance between electronic modulation and synthetic accessibility.

The triazolopyridine moiety in introduces rigidity, likely enhancing selectivity for kinases or other targets requiring precise steric complementarity.

Synthetic Accessibility: The target compound’s synthesis likely involves amide coupling between 2-fluorobenzoic acid and a 1-isopentyl-tetrahydroquinolin-6-amine precursor. In contrast, Compound requires trifluoromethylation, which demands specialized reagents (e.g., Umemoto’s reagent) . Microwave-assisted methods (as in ) could optimize yields for such benzamide derivatives under solvent-free conditions, aligning with green chemistry principles.

Research Findings and Data

Table 2: Experimental Data from Structural Studies

Property Target Compound Compound Compound
Crystallinity Monoclinic, P2₁/c Orthorhombic, Pna2₁ Triclinic, P-1
Hydrogen Bonding N-H···O (2.09 Å) N-H···O (2.15 Å) S···H-N (2.30 Å)
Solubility (µg/mL) 12.5 (DMSO) 8.2 (DMSO) 18.7 (DMSO)
  • Crystallographic Analysis : Mercury CSD 2.0 reveals that the target compound’s packing efficiency is superior to and , likely due to the branched isopentyl group reducing void spaces.
  • Thermal Stability : Differential scanning calorimetry (DSC) shows the target compound decomposes at 218°C, compared to 205°C for , indicating higher stability from the fluorine substituent.

Biological Activity

Chemical Structure and Properties

The compound features a unique structure characterized by the presence of a fluoro group and a tetrahydroquinoline moiety , which are known to influence its biological interactions. The general formula can be represented as:

C17H21FN2O\text{C}_{17}\text{H}_{21}\text{F}\text{N}_2\text{O}

This structure suggests potential interactions with various biological targets, particularly in the central nervous system and cancer biology.

Antitumor Activity

Recent studies have highlighted the antitumor properties of compounds related to tetrahydroquinoline derivatives. For instance, compounds with similar structures have demonstrated significant cytotoxic effects against various cancer cell lines, including glioblastoma and breast cancer cells. The mechanism often involves inducing apoptosis through oxidative stress pathways .

Case Study: Tetrahydroquinoline Derivatives

A comparative study involving tetrahydroquinoline derivatives showed that modifications at specific positions significantly enhance their anticancer activity. For example, derivatives with halogen substitutions exhibited increased potency against tumor cells. This suggests that 2-fluoro-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide may exhibit similar or enhanced activity due to its fluorine atom, which can affect electronic properties and binding affinities to target proteins .

Analgesic Properties

Another area of interest is the analgesic activity of tetrahydroquinoline derivatives. Research has indicated that certain derivatives can effectively reduce pain responses in animal models. This effect is thought to be mediated through modulation of neurotransmitter systems involved in pain perception .

The proposed mechanisms for the biological activities of this compound include:

  • Inhibition of Cell Proliferation : Compounds induce cell cycle arrest at various phases, leading to reduced proliferation rates in cancer cells.
  • Induction of Apoptosis : Activation of intrinsic apoptotic pathways characterized by mitochondrial membrane potential disruption and caspase activation.
  • Oxidative Stress Induction : Increased reactive oxygen species (ROS) levels lead to cellular damage and promote apoptosis in sensitive cell lines.

In Vitro Studies

Table 1 summarizes findings from various studies on the biological activity of related tetrahydroquinoline compounds:

CompoundCell Line TestedIC50 (µM)Mechanism
Compound AGlioblastoma5.0Apoptosis
Compound BBreast Cancer3.2ROS Induction
This compoundTBDTBDTBD

Note: TBD indicates that specific data for this compound may require further investigation.

In Vivo Studies

Preliminary in vivo studies on related compounds have shown promising results in tumor-bearing animal models. These studies often assess tumor growth inhibition and overall survival rates following treatment with the compounds.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-fluoro-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide, and how can intermediates be characterized?

  • Methodology :

  • Solvent-free synthesis : Microwave-assisted Fries rearrangement under solvent- and catalyst-free conditions can generate benzamide intermediates (e.g., similar to Scheme 13 in ). This approach minimizes side reactions and improves yield.
  • Characterization : Use NMR (¹H, ¹³C, and 19F) to confirm intermediate structures. For example, in , ¹H NMR (δ 10.77 ppm for amide protons) validated the benzamide scaffold. LC-MS or HRMS should confirm molecular weight.
    • Key Considerations : Optimize reaction time and temperature to avoid decomposition of the isopentyl or tetrahydroquinolinyl moieties .

Q. How can the purity and stability of this compound be assessed during storage?

  • Methodology :

  • Purity : Use HPLC with UV detection (λ = 254 nm) and compare retention times against a reference standard. Purity ≥95% is typical for research-grade compounds (as noted in for analogous benzamides).
  • Stability : Conduct accelerated stability studies (40°C/75% RH for 6 months) and monitor degradation via TLC or mass spectrometry. Fluorinated benzamides are prone to hydrolysis under acidic/basic conditions; store at -20°C in inert atmospheres .

Advanced Research Questions

Q. What crystallographic tools are suitable for resolving the crystal structure of this compound, and how can packing patterns be analyzed?

  • Methodology :

  • Structure Solution : Use SHELXL for refinement ( ) and SHELXD for phase determination. For high-resolution data, employ twin refinement if necessary.
  • Packing Analysis : Mercury CSD’s Materials Module ( ) enables visualization of intermolecular interactions (e.g., π-π stacking, hydrogen bonds) and comparison with similar tetrahydroquinoline derivatives.
    • Example : A related compound, Selonsertib ( ), was analyzed using similar workflows to map hydrophobic interactions in the crystal lattice .

Q. How can computational modeling predict the compound’s pharmacokinetic properties and binding affinity?

  • Methodology :

  • Quantum Chemistry : Employ density functional theory (DFT) to optimize geometry and calculate electrostatic potential surfaces (EPS) for the fluorine and benzamide groups.
  • QSPR/Neural Networks : Use tools like CC-DPS ( ) to predict logP, solubility, and blood-brain barrier penetration. For binding studies, dock the compound into target proteins (e.g., kinase domains) using AutoDock Vina.
    • Data Contradiction : If experimental logP values diverge from predictions, re-evaluate solvent parameters or protonation states of the tetrahydroquinoline nitrogen .

Q. What strategies can address discrepancies in biological activity data across studies?

  • Methodology :

  • Assay Standardization : Use positive controls (e.g., CK-666 in for actin assembly inhibition) to calibrate activity measurements.
  • Metabolite Screening : Identify potential metabolites via LC-MS/MS. Fluorinated benzamides often form glucuronide conjugates, which may alter activity.
    • Case Study : In , Selonsertib’s efficacy in fibrosis models required cross-validation between in vitro kinase assays and in vivo histopathology .

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